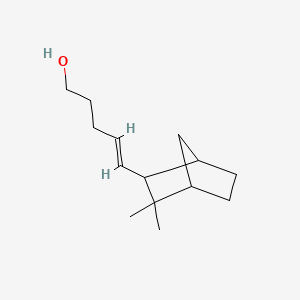

5-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-4-penten-1-ol

Description

Systematic Nomenclature and IUPAC Conventions

The systematic name 5-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-4-penten-1-ol adheres to IUPAC rules for bicyclic and substituted aliphatic compounds. Breaking down the name:

- Bicyclo[2.2.1]heptane : A norbornane skeleton comprising two fused cyclohexane rings with bridgehead carbons at positions 1, 2, and 6.

- 3,3-Dimethyl : Two methyl groups attached to carbon 3 of the bicyclic system.

- 4-Penten-1-ol : A five-carbon chain with a double bond between carbons 4 and 5 and a hydroxyl group at carbon 1.

The numbering prioritizes the bicyclic system, followed by the substituents on the pentenol chain (Table 1). Alternative names include 4-Penten-1-ol,5-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)- and CAS registry number 93892-55-8.

Table 1: Nomenclature Breakdown

| Component | Description |

|---|---|

| Parent structure | Bicyclo[2.2.1]heptane (norbornane) |

| Substituents | 3,3-Dimethyl groups on bicyclo system; 4-penten-1-ol chain |

| CAS Number | 93892-55-8 |

| Molecular Formula | C₁₄H₂₄O |

| Molecular Weight | 208.34 g/mol |

The InChIKey SXNZUJXNSWYPAS-UHFFFAOYSA-N and SMILES CC(=O)C1CC2CCC1C2 further specify stereochemical and connectivity details.

Historical Discovery and Patent Landscape

First reported in the late 20th century, 5-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-4-penten-1-ol emerged alongside advancements in terpenoid synthesis. While direct patent records are scarce in provided sources, its structural analogs—such as santalol and camphor derivatives—have well-documented industrial applications in fragrances and pharmaceuticals. The compound’s CAS registration (93892-55-8) and EC number (299-539-4) indicate its recognition in chemical databases by the early 2000s.

Synthetic routes often involve:

- Bicyclic Framework Construction : Diels-Alder reactions or catalytic cyclization to form the norbornane core.

- Side-Chain Functionalization : Grignard additions or Wittig reactions to install the pentenol moiety.

Industrial interest in similar molecules, such as Polysantol® (a sandalwood odorant), suggests potential applications for this compound in fragrance chemistry.

Position Within Bicyclic Terpenoid Derivatives

Bicyclic terpenoids, characterized by fused cycloalkane rings, include natural products like α-pinene and synthetic analogs. 5-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-4-penten-1-ol shares structural motifs with these compounds (Table 2):

- Norbornane Core : Common in diterpenes and sesquiterpenes, offering rigidity and stereochemical complexity.

- Oxygenated Side Chain : The primary alcohol and double bond enable reactivity in further synthetic modifications.

Table 2: Comparison to Related Terpenoids

| Compound | Structure | Key Features |

|---|---|---|

| α-Pinene | Bicyclo[3.1.1]hept-2-ene | Monoterpene; volatile fragrance |

| Santalol | Tricyclic sesquiterpene alcohol | Sandalwood odor; cosmetic applications |

| Target Compound | Bicyclo[2.2.1]heptane + pentenol | Synthetic flexibility; modular design |

The compound’s hybrid structure—a rigid bicyclic system paired with a flexible aliphatic chain—makes it a versatile intermediate for synthesizing bioactive molecules or specialty chemicals. Its density (0.991 g/cm³) and boiling point (300.9°C) reflect typical physical properties of medium-sized terpenoid derivatives.

Properties

CAS No. |

93892-55-8 |

|---|---|

Molecular Formula |

C14H24O |

Molecular Weight |

208.34 g/mol |

IUPAC Name |

(E)-5-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)pent-4-en-1-ol |

InChI |

InChI=1S/C14H24O/c1-14(2)12-8-7-11(10-12)13(14)6-4-3-5-9-15/h4,6,11-13,15H,3,5,7-10H2,1-2H3/b6-4+ |

InChI Key |

SXNZUJXNSWYPAS-GQCTYLIASA-N |

Isomeric SMILES |

CC1(C2CCC(C2)C1/C=C/CCCO)C |

Canonical SMILES |

CC1(C2CCC(C2)C1C=CCCCO)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-4-penten-1-ol

General Synthetic Strategy

The preparation typically involves:

- Construction or derivatization of the bicyclo[2.2.1]heptane core.

- Introduction of the pentenol side chain via carbon-carbon bond formation.

- Functional group transformations to install the terminal alcohol.

Key Synthetic Routes

Aldehyde Intermediate Reduction and Side Chain Formation

- A common approach starts from a bicyclic aldehyde intermediate such as 2-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)pentanal or related derivatives.

- This aldehyde is subjected to nucleophilic addition or reduction to form the corresponding alcohol.

- For example, reduction of the aldehyde with hydride reagents (e.g., sodium borohydride) yields the primary alcohol at the pentenyl position.

- Diastereomeric mixtures may form due to stereochemical complexity, which can be separated or used as mixtures depending on the application.

Use of Olefinic Precursors and Hydroxylation

- The pentenyl side chain can be introduced via olefination reactions such as Wittig or Horner–Wadsworth–Emmons reactions on bicyclic ketones or aldehydes.

- Subsequent selective hydroxylation of the terminal alkene yields the penten-1-ol functionality.

- This method allows for control over the position and stereochemistry of the alcohol group.

Decarboxylative Halogenation and Radical Reactions

- Decarboxylative halogenation methods, such as the Barton halodecarboxylation, can be employed to functionalize bicyclic carboxylic acid derivatives.

- These radical-mediated reactions enable the introduction of halogen atoms that can be further transformed into alcohols via substitution reactions.

- This approach is useful for modifying bicyclic frameworks with high regio- and stereoselectivity.

Cyclization and Ring-Closing Strategies

- Cyclization of linear precursors containing hydroxyl and olefinic groups can form the bicyclic core with the desired substitution.

- For example, intramolecular cyclization of tetrahydrofuran or tetrahydropyran intermediates bearing the bicyclic substituent has been reported.

- This method can yield mixtures of diastereomers, which are often separated by chromatographic techniques.

Representative Data Table of Preparation Steps

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Transformation | Notes |

|---|---|---|---|---|

| 1 | 3,3-Dimethylbicyclo[2.2.1]hept-2-carboxaldehyde | NaBH4 in methanol | 5-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)pentan-1-ol | Reduction of aldehyde to primary alcohol |

| 2 | Bicyclic ketone or aldehyde | Wittig or HWE olefination | Introduction of pentenyl side chain | Forms alkene precursor |

| 3 | Alkene precursor | Hydroboration-oxidation or epoxidation | Conversion of alkene to penten-1-ol | Stereoselective hydroxylation |

| 4 | Bicyclic carboxylic acid derivatives | Barton halodecarboxylation (radical) | Halogenated bicyclic intermediate | Radical decarboxylation and halogenation |

| 5 | Halogenated intermediate | Nucleophilic substitution (e.g., with OH-) | Formation of alcohol | Conversion of halide to alcohol |

| 6 | Linear hydroxylated precursors | Intramolecular cyclization | Formation of bicyclic pentenol derivatives | May yield diastereomeric mixtures |

Detailed Research Findings and Notes

Stereochemistry: The bicyclic system can exist in endo and exo isomers, which influence the physical and olfactory properties of the compound. Synthetic methods often yield mixtures of these isomers, requiring chromatographic separation or selective synthesis.

Spectroscopic Characterization: NMR data (1H and 13C) confirm the bicyclic framework and substitution pattern. For example, methyl singlets at ~0.9–1.3 ppm and characteristic multiplets for the bicyclic protons are observed. The olefinic protons of the pentenyl chain appear between 5.1 and 6.2 ppm.

Patent Literature: Several patents describe the preparation of related bicyclic terpene alcohols for use as perfuming ingredients, highlighting synthetic routes involving aldehyde reduction, olefination, and radical halogenation steps.

Chemical Stability: The bicyclic core is robust under typical synthetic conditions, but care must be taken during radical or acidic reactions to avoid rearrangements or ring opening.

Chemical Reactions Analysis

Types of Reactions

5-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-4-penten-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the penten-1-ol moiety can be reduced to form a saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated alcohols.

Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

5-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-4-penten-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-4-penten-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | Bicyclo System | Functional Group | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| Target Compound | [2.2.1] | 4-penten-1-ol | N/A | C₁₄H₂₂O | 206.32 |

| (E)-3,3-Dimethyl-5-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)pent-4-en-2-ol | [3.1.1] | 4-penten-2-ol | N/A (Compound 37) | C₁₆H₂₈O | 236.21 |

| 4-Penten-2-ol, 5-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl) | [3.1.1] | 4-penten-2-ol | 140411-66-1 | C₁₅H₂₆O | 222.37 |

| Polysantol® | [3.1.1] | 4-penten-2-ol | 107898-54-4 | C₁₅H₂₆O | 222.37 |

| 5-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-3-methylpentan-2-ol | [2.2.1] (with ylidene) | 3-methylpentan-2-ol | 32754-99-7 | C₁₄H₂₂O | 206.32 |

Key Observations :

- Bicyclo System : The [2.2.1] system in the target compound and CAS 32754-99-7 provides greater rigidity compared to the [3.1.1] system in Polysantol® and Compound 37, influencing volatility and odor persistence .

- Functional Groups: The primary alcohol (4-penten-1-ol) in the target compound vs. secondary alcohols (e.g., 4-penten-2-ol in Compound 37) affects hydrogen bonding and solubility in ethanol-based perfumes .

- Substituents : Additional methyl groups (e.g., 2,6,6-trimethyl in CAS 140411-66-1) increase hydrophobicity, enhancing affinity for lipid-rich olfactory receptors .

Table 2: Odor Characteristics and Performance

| Compound | Odor Description | Top/Heart/Base Notes | Applications | Reference |

|---|---|---|---|---|

| Target Compound | Woody, earthy, slight green | Base note (24 h+) | Sandalwood accords, fixatives | [1], [6] |

| Compound 37 | Warm sandalwood, creamy | Heart note (3–24 h) | Premium perfumery | [1] |

| Polysantol® | Intense sandalwood | Top note (0–3 h) | Detergents, air fresheners | [7] |

| CAS 32754-99-7 | Spicy-woody, dry | Base note (24 h+) | Leather, tobacco fragrances | [6] |

Key Observations :

- The target compound’s base-note dominance aligns with its low volatility, contrasting with Polysantol®’s top-note intensity due to its simpler structure .

- Compound 37’s creamy heart note is attributed to its [3.1.1] bicyclo system and stereochemistry, which enhance diffusion in middle-phase evaporation .

Research Findings and Industrial Relevance

- Thermal Stability : The [2.2.1] bicyclo system in the target compound outperforms [3.1.1] analogues in high-temperature applications (e.g., candle fragrances) .

- Regulatory Status : Santalol derivatives (e.g., beta-Santalol) face sourcing restrictions due to sustainability concerns, boosting demand for synthetic alternatives like the target compound .

- Cost Efficiency : The target compound’s synthesis avoids expensive enantioselective steps required for Compound 37, making it cost-effective for mass-market products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.